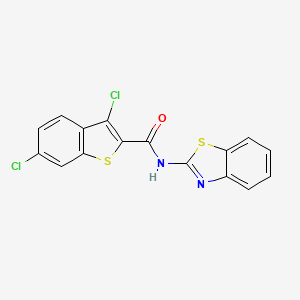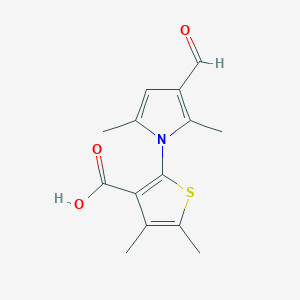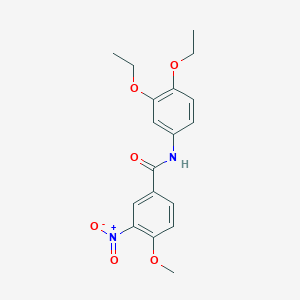![molecular formula C22H19NO3 B3508029 N~1~-{3-[(4-Benzoylbenzyl)oxy]phenyl}acetamide](/img/structure/B3508029.png)
N~1~-{3-[(4-Benzoylbenzyl)oxy]phenyl}acetamide
Overview
Description
N~1~-{3-[(4-Benzoylbenzyl)oxy]phenyl}acetamide is an organic compound that belongs to the class of aromatic amides. This compound is characterized by the presence of a benzoyl group attached to a benzyl ether, which is further connected to a phenylacetamide moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-{3-[(4-Benzoylbenzyl)oxy]phenyl}acetamide typically involves a multi-step process. One common method includes the following steps:
Formation of 4-Benzoylbenzyl Chloride: This is achieved by reacting 4-benzoylbenzyl alcohol with thionyl chloride (SOCl~2~) under reflux conditions.
Etherification: The 4-benzoylbenzyl chloride is then reacted with 3-hydroxyphenylacetamide in the presence of a base such as potassium carbonate (K~2~CO~3~) to form the desired ether linkage.
Purification: The final product is purified using recrystallization techniques to obtain N1-{3-[(4-Benzoylbenzyl)oxy]phenyl}acetamide in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N~1~-{3-[(4-Benzoylbenzyl)oxy]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The benzoyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl~3~) or aluminum chloride (AlCl~3~).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N~1~-{3-[(4-Benzoylbenzyl)oxy]phenyl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1-{3-[(4-Benzoylbenzyl)oxy]phenyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N~1~-{3-[(4-Benzoylbenzyl)oxy]phenyl}acetamide can be compared with other similar compounds, such as:
This compound derivatives: These compounds have similar structures but with different substituents on the aromatic rings, leading to variations in their chemical and biological properties.
Benzoylbenzyl ethers: Compounds with similar ether linkages but different amide or other functional groups.
Phenylacetamide derivatives: Compounds with similar amide moieties but different aromatic substituents.
The uniqueness of N1-{3-[(4-Benzoylbenzyl)oxy]phenyl}acetamide lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
N-[3-[(4-benzoylphenyl)methoxy]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO3/c1-16(24)23-20-8-5-9-21(14-20)26-15-17-10-12-19(13-11-17)22(25)18-6-3-2-4-7-18/h2-14H,15H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXRZKMDUSODLTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)OCC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{4-[(2-chlorophenoxy)methyl]phenyl}(phenyl)methanone](/img/structure/B3507960.png)


![N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-yl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B3507994.png)
![8-(2H-1,3-BENZODIOXOL-5-YL)-6-ETHYL-1,3-DIMETHYL-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE](/img/structure/B3507999.png)
![6-ETHYL-8-(4-METHOXYPHENYL)-1,3-DIMETHYL-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE](/img/structure/B3508007.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B3508010.png)
![N-(4-ethylphenyl)-4-methyl-3-[(4-methylphenyl)sulfamoyl]benzamide](/img/structure/B3508016.png)
![4-[allyl(methylsulfonyl)amino]-N-(3,5-dichlorophenyl)benzamide](/img/structure/B3508021.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}acetamide](/img/structure/B3508044.png)
amino]-N-isopropylbenzamide](/img/structure/B3508048.png)
![1,3-DIMETHYL-7-[(2-METHYLPHENYL)METHYL]-8-{[(PYRIDIN-2-YL)METHYL]SULFANYL}-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE](/img/structure/B3508055.png)
